molecular formula C13H20ClNO2 B4896911 1,1'-[(3-chlorobenzyl)imino]di(2-propanol)

1,1'-[(3-chlorobenzyl)imino]di(2-propanol)

Cat. No. B4896911
M. Wt: 257.75 g/mol
InChI Key: FRGASYAUZXLUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[(3-chlorobenzyl)imino]di(2-propanol), commonly known as CDIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDIP is a chiral reagent that has been used for the synthesis of various compounds, including chiral alcohols, amines, and esters.

Mechanism of Action

The mechanism of action of CDIP involves the formation of a chiral complex with the substrate. The chiral complex is formed through the interaction between the chiral center of CDIP and the substrate. The chiral complex is then subjected to various chemical reactions, resulting in the formation of the desired chiral compound.
Biochemical and Physiological Effects:
CDIP has been found to have low toxicity and is considered safe for use in laboratory experiments. CDIP has been shown to have no significant effects on the biochemical and physiological processes in the body. However, further studies are required to fully understand the effects of CDIP on living organisms.

Advantages and Limitations for Lab Experiments

CDIP has several advantages for use in laboratory experiments. It is a chiral reagent that has high enantioselectivity, making it a valuable tool for the synthesis of chiral compounds. CDIP is also relatively easy to synthesize, making it readily available for use in experiments. However, CDIP has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

CDIP has significant potential for use in various fields, including organic chemistry, medicinal chemistry, and materials science. Future research could focus on the development of new synthetic methods for CDIP, the optimization of its use in laboratory experiments, and the exploration of its potential applications in various fields. Additionally, further studies are required to fully understand the effects of CDIP on living organisms and its potential for use in medicinal applications.

Synthesis Methods

The synthesis of CDIP involves the reaction between 3-chlorobenzaldehyde and (R)-2-amino-1-propanol in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form CDIP. The synthesis of CDIP is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

CDIP has been widely used as a chiral reagent for the synthesis of various compounds. It has been used in the synthesis of chiral alcohols, amines, and esters. CDIP has also been used in the synthesis of biologically active compounds, including antitumor agents, antiviral agents, and antibacterial agents. CDIP has been found to be effective in the synthesis of chiral compounds with high enantioselectivity.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c1-10(16)7-15(8-11(2)17)9-12-4-3-5-13(14)6-12/h3-6,10-11,16-17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGASYAUZXLUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC(=CC=C1)Cl)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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